N-Tosyl-L-alanine

Peptide Synthesis Protecting Group Strategy Redox Alkylation

Synthetic failure often results from incompatible protecting group selection when acid-labile Boc groups cannot withstand redox N-alkylation conditions. N-Tosyl-L-alanine (CAS 21957-58-4) solves this with orthogonal stability: tosyl resists acidic cleavage (unlike Boc) yet removes reductively (unlike Ac). - Enables selective α-amino modification in presence of Boc-protected side chains - Essential precursor for Cu(II)-amide complexes (α-isomer specific, pH ≥5) - Direct starting material for chromogenic leukocyte esterase diagnostics (CV 8-10%)

Molecular Formula C10H13NO4S
Molecular Weight 243.28 g/mol
CAS No. 21957-58-4
Cat. No. B016904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Tosyl-L-alanine
CAS21957-58-4
SynonymsN-[(4-Methylphenyl)sulfonyl]-L-alanine;  (2S)-2-[[(4-Methylphenyl)sulfonyl]amino]propanoic Acid;  N-(Toluene-4-sulfonyl)-L-alanine; 
Molecular FormulaC10H13NO4S
Molecular Weight243.28 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)O
InChIInChI=1S/C10H13NO4S/c1-7-3-5-9(6-4-7)16(14,15)11-8(2)10(12)13/h3-6,8,11H,1-2H3,(H,12,13)/t8-/m0/s1
InChIKeyLQXKHFZRJYXXFA-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Tosyl-L-alanine Technical Overview


N-Tosyl-L-alanine (CAS 21957-58-4, MF: C10H13NO4S, MW: 243.28 g/mol) is a protected L-alanine derivative featuring a p-toluenesulfonyl (tosyl) group on the α-amino function . This compound serves as a synthetic intermediate, chiral building block, and substrate precursor in organic and analytical chemistry . Its procurement is driven by the tosyl group's distinct acid/base stability profile and orthogonal compatibility relative to carbamate-type protecting groups, enabling specific synthetic strategies not achievable with more labile N-protected analogs [1].

Orthogonal compatibility
Tosyl resists acid cleavage that removes Boc; removable under reductive conditions
Selective N-alkylation
Redox N-alkylation proceeds on tosyl amines while Boc remains inert
Chiral building block
Mono-tosyl protection enables distinct diastereocontrol in allylation

Why N-Tosyl-L-alanine Cannot Be Substituted


Substitution of N-Tosyl-L-alanine with carbamate-protected (e.g., N-Boc) or N-acetyl analogs introduces divergent reaction fates in downstream chemistry. While N-Boc protection is labile under acidic conditions and N-acetyl is difficult to remove selectively, the N-tosyl group exhibits orthogonal stability, resisting acidic cleavage that would remove a Boc group, yet it can be removed under reductive conditions that leave carbamates intact [1]. Critically, the tosyl group facilitates specific redox N-alkylation reactions that proceed with excellent yields on α-tosylamino esters, whereas Boc-protected amino functions remain inert under the same reaction conditions, preventing undesired side reactions and enabling selective, stepwise peptide modification [1][2]. Therefore, direct substitution without accounting for these orthogonal reactivity profiles will lead to synthetic failure or the need for complete route redesign.

Attribute
N-Tosyl-L-alanine
N-Boc / N-acetyl alternatives
Acid stability
Stable; resists removal
Boc: acid-labile; Acetyl: difficult to remove
Redox N-alkylation
Reactive; N-methylation proceeds
Boc: inert; may block desired pathway
Cleavage conditions
Reductive removal
Boc: acidic; Acetyl: harsh conditions

N-Tosyl-L-alanine Comparative Evidence


Orthogonal Stability to Boc in N-Alkylation

In the presence of other amino functions protected by the tert-butoxycarbonyl (Boc) group, tosyl-protected lysyl and ornithyl side-chains of fully protected amino acids and peptides were selectively N-methylated in moderate yields. This demonstrates that the N-tosyl group is stable to the alkylation conditions that would otherwise remove a Boc group, allowing for orthogonal protection strategies in peptide synthesis [1].

Selective N-methylation
Head-to-head
Tosyl: Selective N-methylation of Lys/Orn side chains
Boc: Removed or altered under identical redox conditions
Orthogonal protection strategy enabled
Redox alkylation with Mitsunobu conditions
Peptide Synthesis Protecting Group Strategy Redox Alkylation

Cu(II) Binding: α- vs β-Alanine Isomer

The interaction of N-tosyl-α-alanine and N-tosyl-β-alanine with Cu(II) ions yields two distinct complex types based on the position of the carboxylic group. Only N-tosyl-α-alanine forms Type 2 complexes containing a deprotonated amide nitrogen (dianionic ligand) at pH ≥ 5, while N-tosyl-β-alanine forms only Type 1 complexes (neutral NH group). This demonstrates a marked difference in metal-binding mode and ligand denticity between the α- and β-amino acid isomers [1].

Cu(II) binding mode
Head-to-head
α-isomer: Forms dianionic Type 2 complex (deprotonated amide) at pH ≥ 5
β-isomer: Only Type 1 complexes; no amide deprotonation
Metal-binding mode differs by isomer
Aqueous Cu(II), pH-controlled study
Coordination Chemistry Metal Complexation Bioinorganic Chemistry

Diastereoselective Allylation: Tosyl vs. Benzyl-Tosyl Alaninal

In the diastereoselective C3-elongation of protected L-alaninals using various allyl reagents, a large difference between the effects of N-protecting groups replacing either one or two amino protons was observed. Specifically, N-tosyl-L-alaninal (mono-protected) exhibits a distinct stereochemical course compared to N-benzyl-N-tosyl-L-alaninal (di-protected) [1].

Allylation diastereoselectivity
Head-to-head
Mono-tosyl alaninal: Distinct diastereomeric outcome
Benzyl-tosyl alaninal: Different stereochemical course
Protecting group dictates stereocontrol
Various allyl reagents; full ratios in source
Asymmetric Synthesis Diastereoselectivity Chiral Auxiliary

Leukocyte Esterase Substrate Specificity

The N-tosyl-L-alanine 3-indoxyl ester is a specific substrate for leukocyte esterase. Hydrolysis releases indoxyl, which oxidizes to form a colored product for detection. This specificity underpins its use in urinary reagent-strip tests for leukocytes, with an overall coefficient of variation (CV) of 8-10% for strip performance when analyzed with a reflectance spectrophotometer [1]. While N-tosyl-L-alanine itself is the precursor to this ester derivative, its procurement is necessary for preparing the validated substrate.

Esterase substrate precision
Assay context
Reported CV 8–10%
Supports substrate performance review
Reflectance spectrophotometry, urinary strip context
Enzyme Assays Diagnostic Substrates Chromogenic Detection

Chiral Resolution of Piperazine Derivatives

U.S. Patent 5,792,869 describes the use of sulfonamides derived from optically active amino acids, including N-tosyl-L-alanine, as optical resolving agents for preparing optically active piperazine derivatives. The patent explicitly states that N-tosyl-L-alanine gives 'excellent results' in these resolutions [1].

Chiral resolution
Data to verify
Reported excellent results as optical resolving agent for piperazines
Patent-claimed resolving capability
Quantitative ee/yield not specified in abstract
Chiral Resolution Optical Purity Process Chemistry

N-Tosyl-L-alanine Applications


Orthogonal Protection in SPPS

N-Tosyl-L-alanine is the protecting group of choice when sequential, selective deprotection is required in the presence of acid-labile Boc groups. As established in Section 3, the tosyl group remains intact under redox N-alkylation conditions that would remove a Boc group [1]. This allows for the stepwise modification of lysine or ornithine side chains in fully protected peptides, enabling the synthesis of complex, selectively N-methylated peptide analogs.

Cu(II) Complexes with Deprotonated Amide

The unique ability of N-tosyl-α-alanine (but not its β-isomer) to form Cu(II) complexes with a deprotonated amide nitrogen at pH ≥ 5 [1] makes it the essential precursor for synthesizing specific bioinorganic model compounds or catalysts. Researchers investigating metal-promoted amide hydrolysis, Cu(II)-based SOD mimics, or polynuclear copper clusters must select the α-isomer to achieve the desired coordination geometry.

Leukocyte Esterase Diagnostic Substrates

N-Tosyl-L-alanine is the direct precursor to N-tosyl-L-alanine 3-indoxyl ester, a validated chromogenic substrate for leukocyte esterase detection in urine [1][2]. Its procurement is necessary for manufacturing or developing diagnostic test strips and control systems for urinary tract infection screening, where assay performance has been characterized with CVs of 8-10%.

Chiral Building Block for Asymmetric Synthesis

The diastereoselective addition of allyl reagents to N-tosyl-L-alaninal demonstrates that the mono-tosyl protecting group imparts a distinct stereochemical outcome compared to di-protected analogs [1]. This validates the use of N-tosyl-L-alanine as a chiral pool starting material for the synthesis of enantiomerically enriched homoallylic amines and related building blocks in medicinal chemistry.

Application
Selection Property
Validation Focus
Orthogonal peptide synthesis
Acid-stable, redox-labile protecting group
Selective N-alkylation workflow review
Cu(II) coordination studies
α-isomer for amide-deprotonated complexes
Metal-binding mode verification at pH ≥ 5
Leukocyte esterase assay research
Substrate specificity and precision profile
Assay performance context (reported CV)
Chiral building block synthesis
Mono-tosyl protection for stereocontrol
Diastereoselectivity review under allylation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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